molecular formula C9H15ClO B14355052 4-Chloronon-3-EN-2-one CAS No. 90722-35-3

4-Chloronon-3-EN-2-one

Cat. No.: B14355052
CAS No.: 90722-35-3
M. Wt: 174.67 g/mol
InChI Key: OGFSRFWQOVKDOC-UHFFFAOYSA-N
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Description

4-Chloronon-3-EN-2-one is an organic compound characterized by the presence of a chlorine atom, a double bond, and a ketone functional group within its molecular structure. This compound is part of the broader class of α,β-unsaturated ketones, which are known for their reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloronon-3-EN-2-one typically involves the chlorination of non-3-EN-2-one. One common method is the addition of chlorine to non-3-EN-2-one in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of chlorine and to prevent over-chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under controlled conditions. This method ensures a consistent product yield and minimizes the formation of by-products. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Chloronon-3-EN-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-chloronon-3-EN-2-ol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloronon-3-EN-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its reactive ketone group.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloronon-3-EN-2-one involves its interaction with various molecular targets, primarily through its reactive ketone group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s double bond also allows for conjugate addition reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    4-Chloropent-3-EN-2-one: Similar in structure but with a shorter carbon chain.

    4-Chlorobut-3-EN-2-one: Another related compound with an even shorter carbon chain.

    4-Chloronon-2-EN-2-one: Differing in the position of the double bond.

Uniqueness

4-Chloronon-3-EN-2-one is unique due to its specific combination of a chlorine atom, a double bond, and a ketone group within a nine-carbon chain. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

90722-35-3

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

4-chloronon-3-en-2-one

InChI

InChI=1S/C9H15ClO/c1-3-4-5-6-9(10)7-8(2)11/h7H,3-6H2,1-2H3

InChI Key

OGFSRFWQOVKDOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CC(=O)C)Cl

Origin of Product

United States

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